Dextiopronin
Overview
Description
Dextiopronin, also known as N-(2-mercaptopropionyl)glycine, is a thiol-containing compound primarily used in the treatment of severe homozygous cystinuria. This condition leads to the excessive excretion of cystine in the urine, which can result in kidney stone formation. This compound helps prevent the formation of these stones by reducing the concentration of cystine in the urine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dextiopronin involves the reaction of glycine with 2-mercaptopropionic acid. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Glycine+2-Mercaptopropionic acid→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves several steps to ensure the purity and stability of the final product. The process includes:
Pelleting Auxiliary Materials: Adding a diluent and a disintegrating agent into a binder and pelleting the mixture using a wet process.
Drying and Finishing Pellets: Ensuring the pellets are dried and finished properly.
Mixing Raw Materials: Adding raw this compound and additional auxiliary materials and mixing them thoroughly.
Tabletting: Forming this compound blank tablets.
Coating: Coating the tablets to ensure stability and protect the active ingredients from degradation.
Chemical Reactions Analysis
Types of Reactions
Dextiopronin undergoes several types of chemical reactions, including:
Oxidation: The thiol group in this compound can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides under basic conditions.
Major Products
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiol groups.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dextiopronin has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions due to its thiol group.
Biology: Studied for its role in cellular redox reactions and as a potential antioxidant.
Medicine: Primarily used in the treatment of cystinuria and has been investigated for its potential in treating other conditions such as arthritis and neuroprotection in aneurysmal subarachnoid hemorrhage.
Mechanism of Action
Dextiopronin exerts its effects by binding to cystine in the urine, forming a more soluble complex that can be excreted more easily. This reduces the concentration of cystine in the urine and prevents the formation of kidney stones. The molecular targets include cystine and other thiol-containing compounds, and the pathways involved are primarily related to the reduction and complexation of cystine .
Comparison with Similar Compounds
Similar Compounds
D-penicillamine: Similar in use and efficacy but has more adverse effects.
Captopril: Another thiol-containing compound used primarily as an antihypertensive agent.
Uniqueness
Dextiopronin is unique in its specific application for the treatment of cystinuria with fewer adverse effects compared to D-penicillamine. Its ability to form soluble complexes with cystine makes it particularly effective in preventing kidney stone formation .
Properties
IUPAC Name |
2-[[(2R)-2-sulfanylpropanoyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3S/c1-3(10)5(9)6-2-4(7)8/h3,10H,2H2,1H3,(H,6,9)(H,7,8)/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGJWQPHMWSCST-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801024431 | |
Record name | Dextiopronin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801024431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29335-92-0 | |
Record name | Dextiopronin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029335920 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dextiopronin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801024431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEXTIOPRONIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X294K8K2PF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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